molecular formula C20H15ClN4OS B11995483 5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11995483
M. Wt: 394.9 g/mol
InChI Key: LDROVQZRMYUSED-WSDLNYQXSA-N
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Description

“5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Methoxy-Naphthyl Group: This can be done through condensation reactions with aldehydes or ketones.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or methoxy groups.

    Reduction: Reduction reactions could target the triazole ring or the naphthyl group.

    Substitution: The chlorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Pharmaceutical research might explore its potential as an antimicrobial, antifungal, or anticancer agent.

Industry

In industry, it could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the hydrosulfide group could play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and might have similar biological activities.

    Chlorophenyl Compounds: These compounds contain the chlorophenyl group and might exhibit similar chemical reactivity.

    Naphthyl Derivatives: These compounds contain the naphthyl group and might have similar applications in materials science or pharmaceuticals.

Uniqueness

The uniqueness of “5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” lies in its specific combination of functional groups, which might confer unique biological or chemical properties.

Properties

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15ClN4OS/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-22-25-19(23-24-20(25)27)14-6-9-15(21)10-7-14/h2-12H,1H3,(H,24,27)/b22-12+

InChI Key

LDROVQZRMYUSED-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl

Origin of Product

United States

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